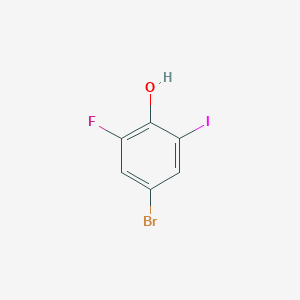
4-Bromo-2-fluoro-6-iodophenol
Overview
Description
4-Bromo-2-fluoro-6-iodophenol is an aromatic compound with the molecular formula C6H3BrFIO It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with 2-fluorophenol, bromination and iodination can be carried out sequentially under controlled conditions to introduce the bromine and iodine substituents at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and the use of organometallic reagents. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the selective introduction of halogen atoms.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Substitution Reactions: Formation of substituted phenols.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-iodophenol involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-iodophenol
- 4-Bromo-2-chloro-6-iodophenol
- 4-Bromo-2-fluoro-6-chlorophenol
Comparison: 4-Bromo-2-fluoro-6-iodophenol is unique due to the specific combination of bromine, fluorine, and iodine substituents. This combination imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. The presence of fluorine, in particular, can significantly influence the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSVCCAYONPYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


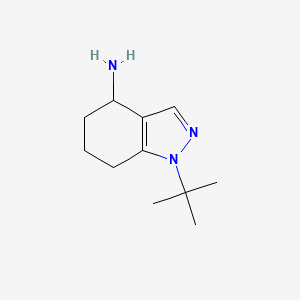
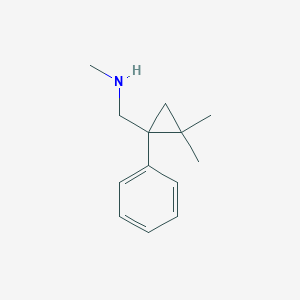
amine hydrochloride](/img/structure/B1440255.png)
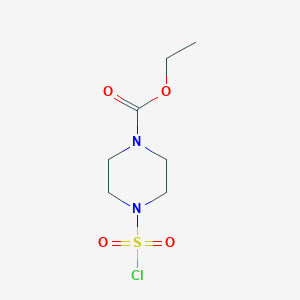
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
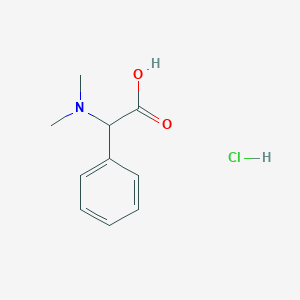

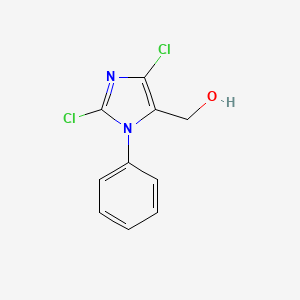
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)
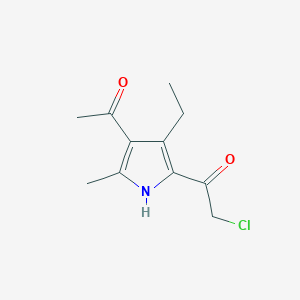

![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
